molecular formula C46H56N4O11 B565522 Vincristine N-Oxide CAS No. 947527-73-3

Vincristine N-Oxide

Cat. No.: B565522
CAS No.: 947527-73-3
M. Wt: 840.971
InChI Key: RMXAXRWGUNEVQR-PQWPLOBDSA-N
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Description

Vincristine N-Oxide is a derivative of vincristine, a vinca alkaloid obtained from the Madagascar periwinkle plant, Catharanthus roseus. Vincristine is widely known for its use in chemotherapy to treat various types of cancer, including leukemia, lymphoma, and solid tumors. This compound, as a modified form, retains many of the therapeutic properties of vincristine while potentially offering different pharmacokinetic and pharmacodynamic profiles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Vincristine N-Oxide typically involves the oxidation of vincristine. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid under controlled conditions to introduce the N-oxide functional group into the vincristine molecule.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Vincristine N-Oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of other derivatives.

    Reduction: Reduction reactions can revert the N-oxide group back to the parent amine.

    Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of this compound typically yields vincristine, while oxidation can produce higher-order N-oxides.

Scientific Research Applications

Vincristine N-Oxide has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of N-oxide functionalization on the pharmacokinetics and pharmacodynamics of vinca alkaloids.

    Biology: Investigated for its potential to interact with biological macromolecules differently compared to vincristine.

    Medicine: Explored for its anticancer properties, with studies focusing on its efficacy and toxicity profiles in comparison to vincristine.

    Industry: Utilized in the development of new drug formulations and delivery systems, particularly in the field of nanomedicine.

Mechanism of Action

Vincristine N-Oxide exerts its effects by binding to tubulin, a protein that is essential for microtubule formation. This binding inhibits the polymerization of microtubules, leading to cell cycle arrest at the metaphase stage. The disruption of microtubule dynamics prevents the proper segregation of chromosomes during cell division, ultimately leading to cell death. The molecular targets and pathways involved include the inhibition of mitotic spindle formation and interference with nucleic acid and protein synthesis.

Comparison with Similar Compounds

Vincristine N-Oxide is compared with other vinca alkaloids such as:

    Vinblastine: Similar in structure but differs in its therapeutic applications and toxicity profile.

    Vindesine: Another derivative with distinct pharmacological properties.

    Vinflunine: A fluorinated derivative with enhanced antitumor activity.

Uniqueness: this compound is unique due to its N-oxide functional group, which may alter its interaction with biological targets and its pharmacokinetic properties. This modification can potentially lead to differences in efficacy and toxicity, making it a valuable compound for further research and development.

Properties

IUPAC Name

methyl (1R,9R,10S,11S,12R,19R)-11-acetyloxy-12-ethyl-4-[(1S,13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1-oxido-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H56N4O11/c1-7-42(55)22-28-23-45(40(53)59-5,36-30(14-19-50(57,24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)58-4)49(26-51)38-44(31)16-18-48-17-11-15-43(8-2,37(44)48)39(61-27(3)52)46(38,56)41(54)60-6/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3/t28-,37+,38-,39+,42+,43-,44-,45+,46+,50+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXAXRWGUNEVQR-PQWPLOBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2CC(C3=C(CC[N+](C2)(C1)[O-])C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C[C@@H]2C[C@@](C3=C(CC[N@+](C2)(C1)[O-])C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H56N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858566
Record name PUBCHEM_71752950
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

841.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947527-73-3
Record name PUBCHEM_71752950
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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